Diethylene glycol dimethacrylate (DEGDMA, CAS 2358-84-1) is a bifunctional methacrylic monomer widely utilized as a crosslinking agent and reactive diluent in advanced polymer formulations, including dental composites, 3D printing resins, and hydrogels [1]. Featuring a diethylene glycol core, it provides an intermediate spacer length between the highly rigid ethylene glycol dimethacrylate (EGDMA) and the more flexible triethylene glycol dimethacrylate (TEGDMA) [2]. For procurement and material selection, DEGDMA is primarily valued for its ability to significantly reduce the viscosity of high-molecular-weight base resins, such as Bis-GMA or UDMA, while maintaining a strictly balanced profile of polymerization shrinkage, water sorption, and mechanical strength in the cured network[1]. Its specific reaction-diffusion kinetics also make it a critical component for tuning the autoacceleration and final conversion rates in UV-curable systems [3].
Substituting DEGDMA with generic dimethacrylate analogs fundamentally alters the thermomechanical and kinetic profiles of the cured polymer [1]. Utilizing the shorter-chain EGDMA increases crosslink density and brittleness, often leading to premature gelation and elevated shrinkage stress that can compromise structural integrity [2]. Conversely, defaulting to the industry-standard TEGDMA introduces excessive hydrophilicity and flexibility, which drastically increases water uptake, volumetric shrinkage, and subsequent degradation of mechanical properties in aqueous environments[1]. Consequently, DEGDMA cannot be freely swapped; it must be specifically procured when a formulation demands precise viscosity reduction without the severe volumetric shrinkage penalties associated with longer-chain polyethylene glycol dimethacrylates [1].
When used as a reactive diluent for Bis-GMA base resins, DEGDMA demonstrates a reduction in volumetric shrinkage compared to the standard diluent TEGDMA [1]. Because TEGDMA possesses higher flexibility and drives a higher degree of conversion, it induces curing shrinkage that limits composite application[1]. Replacing TEGDMA with DEGDMA decreases this volumetric shrinkage while maintaining the necessary viscosity reduction for industrial processability [1].
| Evidence Dimension | Volumetric curing shrinkage in Bis-GMA matrices |
| Target Compound Data | Decreased volumetric shrinkage and improved dimensional stability |
| Comparator Or Baseline | TEGDMA (Standard diluent baseline) |
| Quantified Difference | Measurable decrease in volumetric shrinkage relative to TEGDMA-diluted baselines |
| Conditions | Photopolymerized Bis-GMA/diluent dental composite formulations |
Formulators can achieve the necessary handling viscosity without sacrificing the dimensional accuracy of the cured part, critical for precision casting and restorative materials.
The hydrophilicity of the monomer diluent directly impacts the long-term mechanical stability of the crosslinked network. In comparative studies, composite networks containing DEGDMA exhibited less reduction in mechanical strength after water uptake compared to those formulated with TEGDMA [1]. The shorter diethylene glycol chain of DEGDMA restricts excessive water sorption that typically plasticizes and weakens TEGDMA-based networks over time [1].
| Evidence Dimension | Mechanical strength retention post-water uptake |
| Target Compound Data | Minimal reduction in mechanical strength after water exposure |
| Comparator Or Baseline | TEGDMA (Significant reduction in strength after water uptake) |
| Quantified Difference | Superior strength retention and lower water sorption penalty for DEGDMA |
| Conditions | Cured composite matrices subjected to water immersion/uptake assays |
Procuring DEGDMA ensures that components exposed to moisture or oral environments maintain their structural integrity over time, reducing premature material failure.
In the synthesis of crosslinked poly(hydroxyethyl methacrylate) (PHEMA) brush-hydrogels, the choice of crosslinker dictates protein resistance. Using ~1 mol% DEGDMA provides a distinct structural balance compared to tetra(ethylene glycol) dimethacrylate (TEGDMA) [1]. While TEGDMA increases the ethylene glycol units exposed at the interface, DEGDMA restricts the conformational freedom of the brushes more tightly, reducing the swelling ratio by nearly 20% compared to linear baselines and requiring precise concentration tuning to balance interfacial water association with steric hindrance [1].
| Evidence Dimension | Swelling ratio and conformational freedom |
| Target Compound Data | ~20% reduction in swelling ratio at 1 mol% crosslinking |
| Comparator Or Baseline | Linear PHEMA (baseline) and TEGDMA-crosslinked hydrogels |
| Quantified Difference | DEGDMA provides a stiffer, less hydrated network than TEGDMA at equivalent molar concentrations |
| Conditions | Surface-initiated ATRP synthesized PHEMA brush-hydrogels |
Allows biomedical engineers to precisely tune the mechanical stiffness and hydration of hydrogel coatings by selecting a crosslinker with an intermediate spacer length.
DEGDMA exhibits distinct free-volume dependencies during photopolymerization compared to mono-functional methacrylates like HEMA. Kinetic modeling shows that the inverse fractional free volume rises much more steeply at high conversions for DEGDMA, driven by the higher glass transition temperature of poly(DEGDMA) [1]. This results in a polymer fractional free-volume value of 0.010 for DEGDMA compared to 0.023 for HEMA, leading to an earlier onset of autoacceleration and autodeceleration[1].
| Evidence Dimension | Polymer fractional free-volume value |
| Target Compound Data | 0.010 |
| Comparator Or Baseline | HEMA (0.023) |
| Quantified Difference | 56.5% lower fractional free-volume value for DEGDMA |
| Conditions | Differential scanning calorimetry (DSC) monitoring of DMPA-photoinitiated bulk polymerization |
Essential for process engineers designing UV-curable resins, as DEGDMA's specific kinetic profile dictates the curing speed and final conversion limits of the formulation.
Directly leveraging its lower volumetric shrinkage and post-water-uptake strength retention compared to TEGDMA, DEGDMA serves as a highly effective reactive diluent for Bis-GMA or UDMA matrices[1]. It is specifically chosen when formulators must minimize curing stress while maintaining low handling viscosity.
The balanced viscosity reduction and specific reaction-diffusion kinetics of DEGDMA allow for rapid UV curing with controlled dimensional accuracy [2]. It serves as a crosslinker in 3D printing formulations where EGDMA would be too brittle and TEGDMA would introduce unacceptable levels of shrinkage and flexibility.
DEGDMA is utilized as a precise crosslinking agent in PHEMA or PEG-based hydrogels [3]. By controlling the swelling ratio more tightly than TEGDMA, it enables the engineering of medical device coatings where mechanical stiffness and interfacial hydration must be strictly managed to prevent non-specific protein adsorption.
Irritant